5'-Ethylcarboxamido-2',3'-isopropyliden-Adenosin

Übersicht

Beschreibung

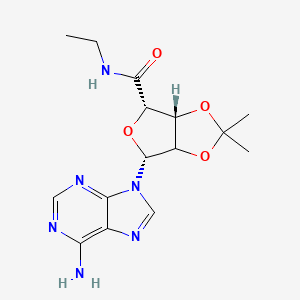

5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is a chemical compound with the molecular formula C15H20N6O4. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Agonism

5'-Ethylcarboxamido-2',3'-isopropylidene adenosine acts as an agonist for the A2B adenosine receptor, which is implicated in numerous physiological processes, including:

- Vasodilation : By activating A2B receptors, this compound promotes vasodilation, potentially aiding in conditions related to cardiovascular health .

- Inflammation Modulation : Research indicates that A2B receptor activation can modulate inflammatory responses, making this compound a candidate for treating inflammatory diseases .

Neuroprotective Effects

Studies suggest that the activation of adenosine receptors can lead to neuroprotective effects. This is particularly relevant in conditions like:

- Neurodegenerative Diseases : The ability of 5'-ethylcarboxamido-2',3'-isopropylidene adenosine to affect neuronal survival and function has been explored in models of neurodegeneration, indicating potential therapeutic avenues in diseases such as Alzheimer's and Parkinson's .

Cancer Research

The compound's interaction with adenosine receptors has been studied in the context of cancer therapy:

- Tumor Growth Inhibition : Activation of A2B receptors has been linked to inhibition of tumor proliferation and metastasis in certain cancer models, suggesting a potential role for this compound in cancer treatment strategies .

Case Study 1: Cardiovascular Health

A study investigated the effects of 5'-ethylcarboxamido-2',3'-isopropylidene adenosine on vascular smooth muscle cells. Results showed that this compound significantly induced relaxation of these cells through A2B receptor activation, contributing to improved blood flow and reduced hypertension risks.

Case Study 2: Neuroprotection in Ischemia

In a controlled experiment involving ischemic injury models, administration of 5'-ethylcarboxamido-2',3'-isopropylidene adenosine demonstrated a marked reduction in neuronal cell death compared to control groups. The findings suggest that this compound may enhance neuronal resilience against ischemic damage by modulating receptor signaling pathways.

Comparative Analysis with Other Compounds

| Compound Name | Receptor Target | Main Application Area | Efficacy Level |

|---|---|---|---|

| 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine | A2B | Cardiovascular & Neuroprotection | High |

| NECA (N-Ethylcarboxamidoadenosine) | A1, A2A, A3 | Anti-inflammatory & Pain relief | Moderate to High |

| CGS21680 | A2A | Cancer therapy | Variable |

Wirkmechanismus

Target of Action

The primary target of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is the hA2B receptor . This receptor is a protein that modulates the levels of cyclic adenosine monophosphate (cAMP) in cells .

Mode of Action

5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine acts as a full agonist at the hA2B receptor . This means it binds to the receptor and activates it, leading to an increase in cAMP levels within the cell .

Biochemical Pathways

The activation of the hA2B receptor by 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine leads to an increase in intracellular cAMP levels . cAMP is a second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

Factors such as its molecular weight (348.3571 ) and chemical structure could influence these properties .

Result of Action

The increase in cAMP levels resulting from the activation of the hA2B receptor by 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine can have various molecular and cellular effects. These effects depend on the specific cell type and the intracellular pathways that are activated by cAMP .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine. For example, the compound should be stored and handled under conditions that prevent its degradation . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other substances that compete for binding at the hA2B receptor .

Biochemische Analyse

Biochemical Properties

5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine has been confirmed to be a full agonist in a functional assay based on the measurement of its capacity to modulate cAMP levels in CHO cells expressing the hA2B receptor . This suggests that it interacts with the A2B adenosine receptor, a protein that plays a crucial role in many biochemical reactions.

Cellular Effects

In cellular processes, 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine’s interaction with the A2B adenosine receptor can influence cell function. It can modulate cAMP levels, which are important for cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine exerts its effects by binding to the A2B adenosine receptor. This binding can activate or inhibit enzymes, leading to changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine typically involves the protection of the hydroxyl groups of adenosine followed by the introduction of the ethylcarboxamido group. The isopropylidene group is used to protect the 2’ and 3’ hydroxyl groups of adenosine. The reaction conditions often involve the use of solvents like DMSO, ethanol, or methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and reaction conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and potential therapeutic applications.

Analyse Chemischer Reaktionen

Types of Reactions: 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: This can be used to remove protective groups or modify the compound’s structure.

Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups, enhancing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Adenosine: The parent compound, involved in energy transfer and signal transduction.

N6-Cyclopentyladenosine: Another adenosine derivative with different receptor selectivity.

2-Chloroadenosine: Known for its potent effects on adenosine receptors.

Uniqueness: 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is unique due to its specific structural modifications, which confer distinct receptor binding properties and biological activities. Its ability to act as a full agonist at the A2B adenosine receptor sets it apart from other adenosine derivatives.

Biologische Aktivität

5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine (ECA) is a synthetic derivative of adenosine, primarily recognized for its role as an agonist of the A2B adenosine receptor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H20N6O4

- Molecular Weight : 348.36 g/mol

- CAS Number : 39491-53-7

ECA features a unique structural modification that enhances its binding affinity and selectivity towards the A2B receptor compared to other adenosine derivatives. This modification is crucial for its biological activity.

ECA acts primarily as a full agonist at the human A2B adenosine receptor (hA2B). Upon binding to this receptor, ECA stimulates intracellular signaling pathways, notably leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevation of cAMP is significant as it modulates various cellular functions, including:

- Cell proliferation

- Gene expression

- Metabolic processes

The activation of the hA2B receptor by ECA can have diverse effects depending on the cell type and the specific intracellular pathways activated.

Cellular Effects

ECA's interaction with the A2B receptor influences several cellular processes:

- Modulation of cAMP Levels : In CHO cells expressing the hA2B receptor, ECA has been shown to effectively increase cAMP levels, which is pivotal for cellular signaling .

- Impact on Cancer Cell Lines : Studies indicate that ECA may exhibit cytostatic effects in certain cancer cell lines by modulating growth signals through cAMP pathways. For instance, its effects were compared with known agonists like Cl-IB-MECA, highlighting its potential in cancer therapeutics .

Comparative Analysis with Other Compounds

To understand ECA's unique properties, it is beneficial to compare it with other adenosine derivatives:

| Compound | Receptor Affinity | Biological Activity |

|---|---|---|

| 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine | High (A2B) | Full agonist; increases cAMP |

| N6-Cyclopentyladenosine | Moderate | Selective A1 antagonist |

| 2-Chloroadenosine | High | Potent A2A agonist |

ECA’s ability to act specifically at the A2B receptor distinguishes it from other derivatives that may have broader or different receptor interactions.

Case Studies and Research Findings

- Cytostatic Activity in Cancer Cells : In a study analyzing various adenosine receptor ligands, ECA demonstrated significant cytostatic effects in prostate cancer cell lines, suggesting its potential as an anticancer agent .

- cAMP Modulation Assays : Functional assays confirmed that ECA effectively modulates cAMP levels in response to hA2B activation. This modulation was quantitatively assessed using CHO cells, providing a clear understanding of its pharmacological profile .

- Therapeutic Potential : The compound's agonistic action at the A2B receptor positions it as a candidate for developing therapies targeting conditions such as inflammation and cancer, where modulating adenosine signaling can be beneficial .

Eigenschaften

IUPAC Name |

(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9-,10?,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHQDKWIAMIECN-BYYPQSTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]2C([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675889 | |

| Record name | (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39491-53-7 | |

| Record name | (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.